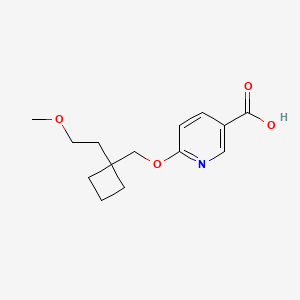
6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid is a heterocyclic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is part of the nicotinic acid derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid typically involves the reaction of nicotinic acid with 1-(2-methoxyethyl)cyclobutyl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, it may interact with nicotinic acid receptors, leading to anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 6-((1-(2-Methoxyethyl)cyclobutyl)methoxy)nicotinic acid, known for its lipid-lowering effects.
Cyclobutyl Methanol: A structural component of the compound, used in the synthesis of various cyclobutyl derivatives.
Methoxyethyl Derivatives: Compounds containing the methoxyethyl group, known for their diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a nicotinic acid core with a cyclobutyl methoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
6-[[1-(2-methoxyethyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-18-8-7-14(5-2-6-14)10-19-12-4-3-11(9-15-12)13(16)17/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) |
InChI Key |
VCAUUPHBBYHEIP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















